Ácido 5-cloro-1-(2-metoxietil)-1H-indol-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

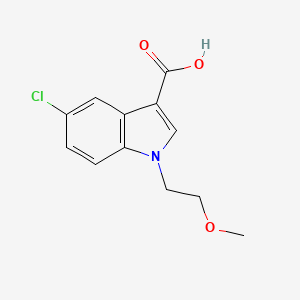

5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chlorine atom at the 5-position, a methoxyethyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring.

Aplicaciones Científicas De Investigación

5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:

Starting Material: The synthesis begins with the commercially available 5-chloroindole.

Alkylation: The 1-position of the indole ring is alkylated using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted indole derivatives with various functional groups.

Mecanismo De Acción

The mechanism of action of 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparación Con Compuestos Similares

Similar Compounds

5-chloro-1H-indole-3-carboxylic acid: Lacks the methoxyethyl group at the 1-position.

1-(2-methoxyethyl)-1H-indole-3-carboxylic acid: Lacks the chlorine atom at the 5-position.

5-chloro-1H-indole-2-carboxylic acid: Has the carboxylic acid group at the 2-position instead of the 3-position.

Uniqueness

5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the chlorine atom at the 5-position and the methoxyethyl group at the 1-position, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

5-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.

5-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is characterized by its indole structure, which is known for its versatility in biological applications. The compound may interact with various molecular targets, influencing several biochemical pathways. Its mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can modulate the activity of receptors on cell surfaces, impacting signal transduction.

- Gene Expression Regulation : The compound may influence gene expression related to cell growth and differentiation, contributing to its antiproliferative effects .

Anticancer Properties

Research has demonstrated that 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid exhibits significant antiproliferative activity against various cancer cell lines. A study focusing on a series of indole derivatives reported that compounds related to this structure showed promising results in inhibiting mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy. The following table summarizes key findings from recent studies:

| Compound | GI50 (nM) | Targeted Cancer Cell Lines | Mechanism |

|---|---|---|---|

| 5-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid | 29 - 42 | MCF-7 (breast), Panc-1 (pancreatic), A549 (lung) | EGFR/BRAF inhibition |

| Erlotinib (reference) | 33 | Various | EGFR inhibition |

The compound demonstrated GI50 values ranging from 29 nM to 42 nM, indicating strong antiproliferative effects against tested cancer cell lines . Notably, the derivative with an m-piperidinyl substitution was identified as the most potent, outperforming established drugs like erlotinib.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data quantifying this effect remain limited.

Case Studies and Research Findings

Case Study 1: Antiproliferative Activity Evaluation

A detailed evaluation of the antiproliferative activity was conducted using the MTT assay on human mammary gland epithelial cells (MCF-10A). The results indicated that compounds derived from the indole structure did not exhibit cytotoxicity at concentrations up to 50 µM, with cell viability remaining above 87%. This suggests a favorable safety profile alongside their therapeutic potential .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) study revealed that modifications in the side chains significantly influenced biological activity. For instance, variations in substituents on the indole ring affected both the potency and selectivity of the compounds against cancer cell lines. This highlights the importance of chemical structure in optimizing therapeutic efficacy .

Propiedades

IUPAC Name |

5-chloro-1-(2-methoxyethyl)indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-17-5-4-14-7-10(12(15)16)9-6-8(13)2-3-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSKCURKQNBKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.